

An In-Depth Technical Guide to 3-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzamide

Cat. No.: B159686

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CAS Number: 126926-34-9

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Benzamide Scaffold

In the vast landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.^[1] Among the myriad of substituted benzamides, **3-(Hydroxymethyl)benzamide** emerges as a compound of significant interest due to its unique structural features, which suggest potential for novel molecular interactions and therapeutic applications. This technical guide provides a comprehensive overview of **3-(Hydroxymethyl)benzamide**, consolidating available data on its physicochemical properties, synthesis, and potential biological significance to empower researchers in their drug discovery and development endeavors. While specific biological data for this particular isomer is still emerging, this guide will draw upon established knowledge of related benzamide analogs to provide expert insights into its potential mechanisms of action and therapeutic applications.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation and analytical method development.

Table 1: Physicochemical Properties of **3-(Hydroxymethyl)benzamide**[\[2\]](#)

Property	Value	Source
CAS Number	126926-34-9	PubChem [2]
Molecular Formula	C ₈ H ₉ NO ₂	PubChem [2]
Molecular Weight	151.16 g/mol	PubChem [2]
IUPAC Name	3-(hydroxymethyl)benzamide	PubChem [2]
Appearance	White to Off-White Solid (Predicted)	
Melting Point	>280°C (decomposes) (for the related 3-Carbamoylbenzoic acid)	ChemicalBook [3]
Boiling Point	394.2±25.0 °C (Predicted) (for the related 3-Carbamoylbenzoic acid)	ChemicalBook [3]
Density	1.368±0.06 g/cm ³ (Predicted) (for the related 3-Carbamoylbenzoic acid)	ChemicalBook [3]
pKa	3.92±0.10 (Predicted) (for the related 3-Carbamoylbenzoic acid)	ChemicalBook [3]

Note: Some physical properties are predicted or are for the closely related precursor, 3-Carbamoylbenzoic acid, due to limited experimental data for **3-(Hydroxymethyl)benzamide**.

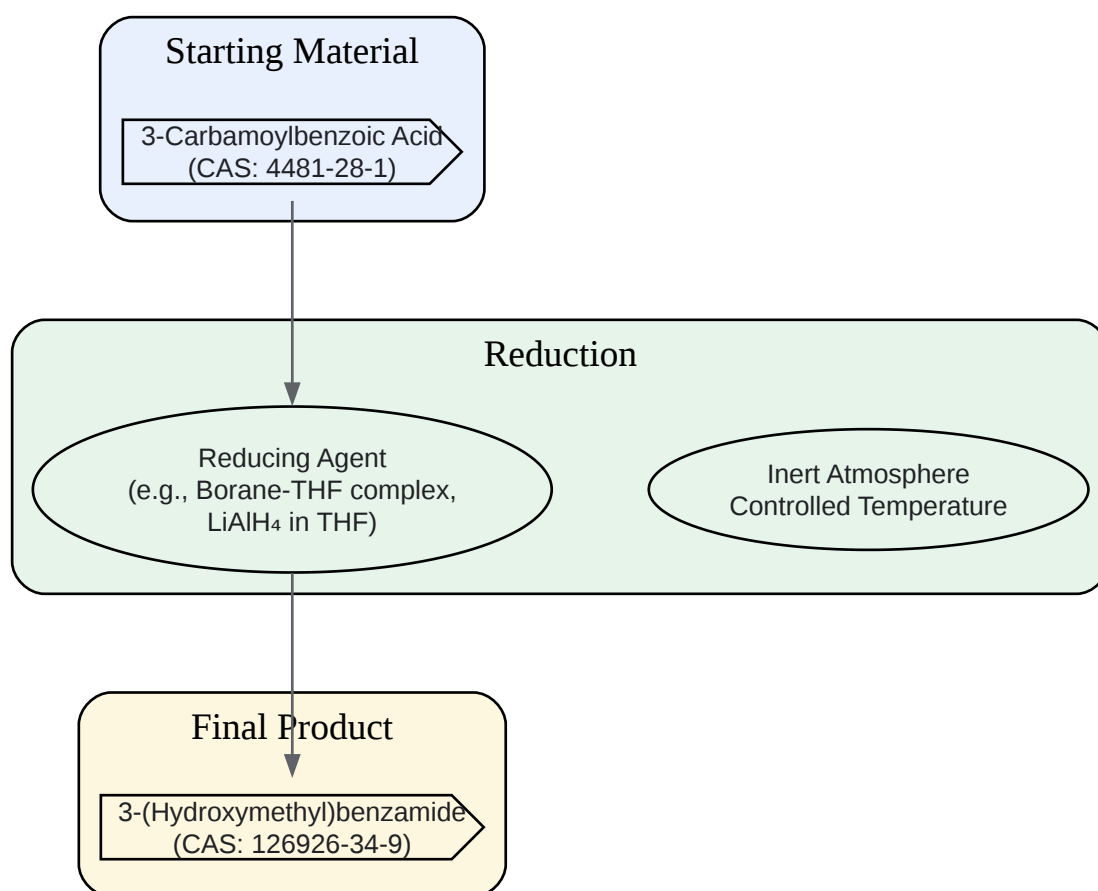
The presence of both a hydrogen-bond donating and accepting amide group, along with a polar hydroxymethyl group, suggests that **3-(Hydroxymethyl)benzamide** is likely to exhibit

moderate aqueous solubility and engage in specific hydrogen bonding interactions with biological macromolecules.

Synthesis and Manufacturing: A Proposed Retrosynthetic Approach

While specific, detailed, and validated synthesis protocols for **3-(Hydroxymethyl)benzamide** are not abundantly available in the public domain, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A plausible and efficient route involves the reduction of the carboxylic acid functionality of 3-Carbamoylbenzoic acid.

Diagram 1: Proposed Synthesis of **3-(Hydroxymethyl)benzamide**



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Caption: A proposed synthetic route to **3-(Hydroxymethyl)benzamide**.

Step-by-Step Experimental Protocol (Hypothetical):

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3-Carbamoylbenzoic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
- **Addition of Reducing Agent:** A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride in THF, is added dropwise to the stirred solution of the starting material at a controlled temperature, typically 0 °C.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
- **Quenching and Work-up:** Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then filtered, and the organic layer is separated.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-(Hydroxymethyl)benzamide**.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive reducing agents with atmospheric moisture and oxygen, which would otherwise lead to the decomposition of the reagents and a decrease in product yield.
- **Anhydrous Solvents:** Anhydrous solvents are essential for the same reason as the inert atmosphere, to ensure the stability and reactivity of the reducing agents.
- **Controlled Temperature:** The dropwise addition of the reducing agent at a low temperature is a critical safety measure to control the exothermic nature of the reaction and to prevent the

formation of side products.

- Careful Quenching: The quenching step must be performed slowly and at a low temperature to safely decompose any excess reducing agent.

Potential Biological Activities and Mechanisms of Action: An Extrapolative Analysis

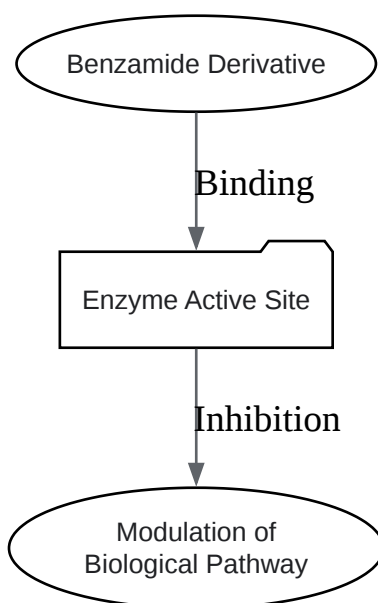
While direct experimental evidence for the biological activity of **3-(Hydroxymethyl)benzamide** is limited, the broader class of benzamides has been extensively studied, revealing a diverse range of pharmacological effects. By examining the structure-activity relationships of related compounds, we can infer potential therapeutic targets and mechanisms of action for **3-(Hydroxymethyl)benzamide**.

1. Enzyme Inhibition:

Many benzamide derivatives are known to act as enzyme inhibitors.^[4] The amide functionality can participate in hydrogen bonding interactions within the active site of an enzyme, while the substituted phenyl ring can engage in hydrophobic or pi-stacking interactions.

- Carbonic Anhydrase and Acetylcholinesterase Inhibition: Recent studies have shown that certain benzamide derivatives exhibit potent inhibitory activity against carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in various pathological conditions, including glaucoma and Alzheimer's disease, respectively.^[4] The hydroxymethyl group at the meta position of **3-(Hydroxymethyl)benzamide** could potentially influence its binding affinity and selectivity for these or other enzymes.
- Sirtuin 2 (SIRT2) Inhibition: A series of 3-(benzylsulfonamido)benzamides have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.^[5] These compounds show promise in the treatment of neurodegenerative disorders like Huntington's disease.^[5] The structural similarity of **3-(Hydroxymethyl)benzamide** to these inhibitors suggests that it may also interact with sirtuins.

Diagram 2: Potential Enzyme Inhibition by Benzamides



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Caption: General mechanism of enzyme inhibition by benzamide derivatives.

2. Central Nervous System (CNS) Activity:

Substituted benzamides have a long history of use as CNS-active agents, particularly as antipsychotics and antiemetics.[1]

- **Dopamine Receptor Antagonism:** The antipsychotic effects of many benzamides are attributed to their ability to antagonize dopamine D2-like receptors.[4] The substitution pattern on the benzamide ring is a key determinant of receptor affinity and selectivity. While the specific effects of the 3-hydroxymethyl group are unknown, it is plausible that it could modulate dopamine receptor binding.
- **Sigma-1 Receptor Agonism:** More recently, novel benzamide derivatives have been identified as sigma-1 receptor (S1R) agonists, showing potential for the treatment of CNS disorders such as neurodegenerative diseases and brain ischemia.[6] The S1R is a molecular chaperone involved in neuroprotection, and its modulation by small molecules is a promising therapeutic strategy.

Future Directions and Research Opportunities

The limited availability of specific biological data for **3-(Hydroxymethyl)benzamide** presents a significant opportunity for further research. Key areas for investigation include:

- **Validated Synthesis:** Development and publication of a robust and scalable synthesis protocol for **3-(Hydroxymethyl)benzamide**.
- **In Vitro Profiling:** Comprehensive screening against a panel of enzymes and receptors, including but not limited to carbonic anhydrases, acetylcholinesterase, sirtuins, dopamine receptors, and sigma receptors.
- **Cell-Based Assays:** Evaluation of the compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant disease models.
- **In Vivo Studies:** Following promising in vitro results, investigation of the compound's pharmacokinetic properties, efficacy, and safety in animal models of disease.

Conclusion

3-(Hydroxymethyl)benzamide is a structurally intriguing molecule with the potential to contribute to the ever-expanding therapeutic utility of the benzamide class of compounds. While further research is needed to fully elucidate its pharmacological profile, this in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity. The insights provided herein, based on the established knowledge of related benzamides, should serve as a valuable resource for designing and executing studies to unlock the full therapeutic potential of **3-(Hydroxymethyl)benzamide**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Hydroxymethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159686#3-hydroxymethyl-benzamide-cas-number]

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